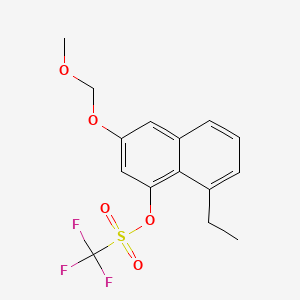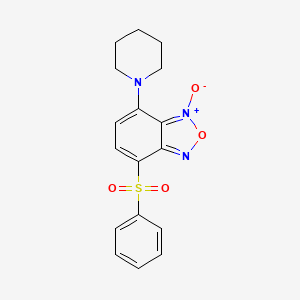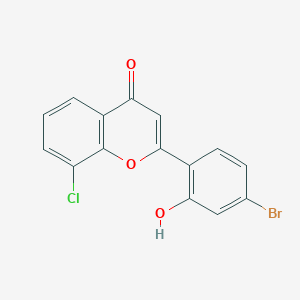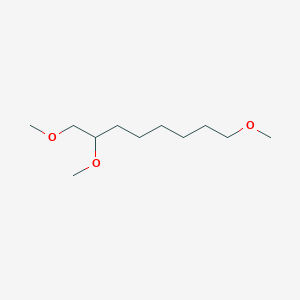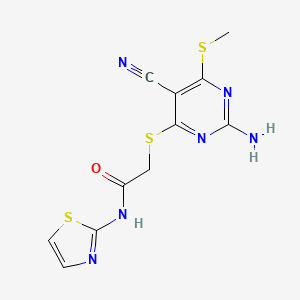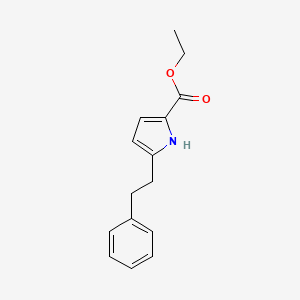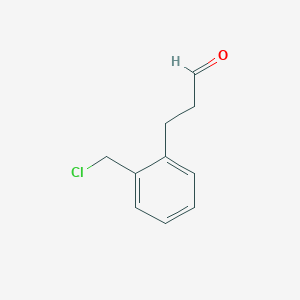
4,4,5,5-tetramethyl-2-(8-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-tetramethyl-2-(8-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)-1,3,2-dioxaborolane is an organoboron compound. Organoboron compounds are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boron atom bonded to two oxygen atoms and a carbon atom, forming a dioxaborolane ring, which is a common motif in boron chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-(8-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a suitable diol. One common method is the reaction of 8-methyl-5,6,7,8-tetrahydronaphthalen-1-ylboronic acid with pinacol in the presence of a dehydrating agent such as toluene under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The boron atom in the dioxaborolane ring can undergo oxidation reactions, typically forming boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom to a borohydride or other reduced forms.
Substitution: The boron atom can participate in substitution reactions, where the dioxaborolane ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds.
科学研究应用
Chemistry
In organic synthesis, 4,4,5,5-tetramethyl-2-(8-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)-1,3,2-dioxaborolane is used as a building block for the formation of complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Biology and Medicine
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and electronic components, due to its stability and reactivity.
作用机制
The mechanism by which 4,4,5,5-tetramethyl-2-(8-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)-1,3,2-dioxaborolane exerts its effects typically involves the interaction of the boron atom with other chemical species. The boron atom can form stable complexes with various ligands, facilitating reactions such as cross-coupling. The molecular targets and pathways involved would depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Another common organoboron compound used in cross-coupling reactions.
Pinacolborane: A boron compound with a similar dioxaborolane ring structure.
Boronic esters: A broad class of compounds with similar reactivity.
Uniqueness
4,4,5,5-tetramethyl-2-(8-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)-1,3,2-dioxaborolane is unique due to its specific structure, which combines a dioxaborolane ring with a tetrahydronaphthalenyl group. This unique structure can impart specific reactivity and stability, making it valuable in certain synthetic applications.
属性
分子式 |
C17H25BO2 |
|---|---|
分子量 |
272.2 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-(8-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H25BO2/c1-12-8-6-9-13-10-7-11-14(15(12)13)18-19-16(2,3)17(4,5)20-18/h7,10-12H,6,8-9H2,1-5H3 |
InChI 键 |
SDPZRBJIDQZCBO-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(CCCC3=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



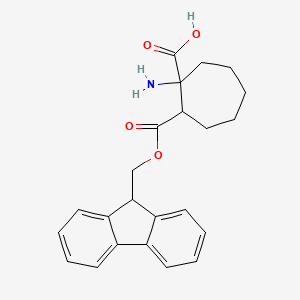
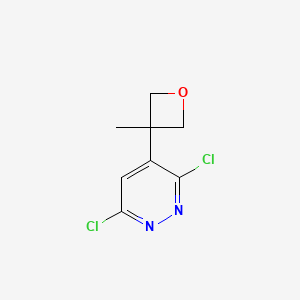

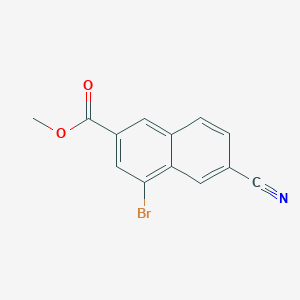

![5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine](/img/structure/B13934365.png)
